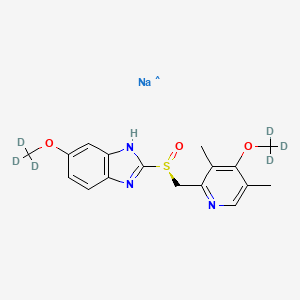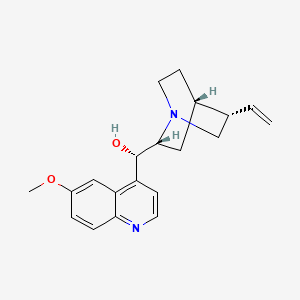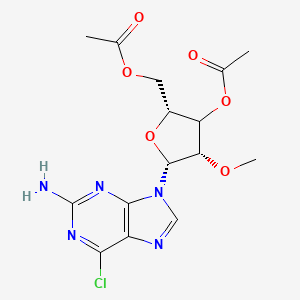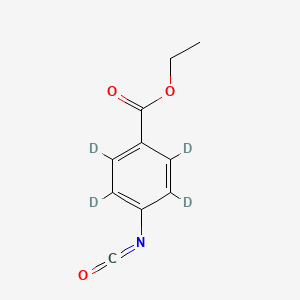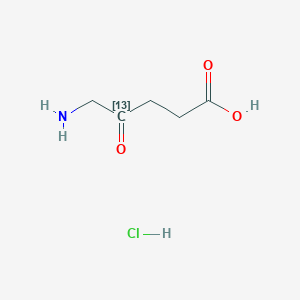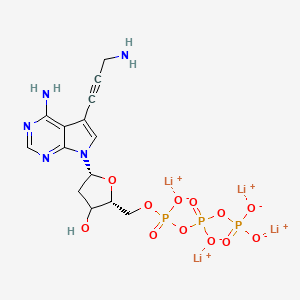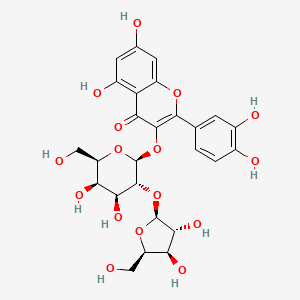
hMCH-1R antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hMCH-1R antagonist 1: is a selective and effective antagonist for the human melanin-concentrating hormone receptor 1 (hMCHR1). It exhibits a K_B value of 3.6 nM and has the ability to bind to both hMCHR1 and hMCHR2, with IC_50 values of 65 nM and 49 nM, respectively . This compound is primarily used in metabolic research.
Métodos De Preparación
The synthesis of hMCH-1R antagonist 1 involves the following steps:
Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent quality control and consistency in the final product.
Análisis De Reacciones Químicas
hMCH-1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the stability and activity of the compound.
Reduction: The disulfide bridge can be reduced to free thiol groups, which may alter the compound’s binding affinity.
Substitution: Amino acid residues in the peptide sequence can be substituted to create analogs with different binding properties and selectivity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are oxidized or reduced forms of the peptide, which can be further analyzed for their biological activity.
Aplicaciones Científicas De Investigación
hMCH-1R antagonist 1 has a wide range of scientific research applications:
Metabolic Research: It is used to study the role of melanin-concentrating hormone in metabolic processes and energy homeostasis.
Drug Development: This compound serves as a lead compound for developing new drugs targeting metabolic disorders and obesity.
Endocrinology: It is used to investigate the hormonal regulation of appetite and energy balance.
Mecanismo De Acción
hMCH-1R antagonist 1 exerts its effects by selectively binding to the human melanin-concentrating hormone receptor 1 (hMCHR1). This binding inhibits the receptor’s activity, blocking the action of the natural ligand, melanin-concentrating hormone. The inhibition of hMCHR1 affects various physiological processes, including appetite regulation, energy homeostasis, and mood .
Comparación Con Compuestos Similares
hMCH-1R antagonist 1 is unique due to its high selectivity and binding affinity for hMCHR1. Similar compounds include:
hMCH-2R antagonist: This compound targets the human melanin-concentrating hormone receptor 2 (hMCHR2) with different binding affinities and selectivity.
Peptide analogs: Various peptide analogs of this compound have been synthesized with modifications in the amino acid sequence to enhance selectivity and potency.
Propiedades
Fórmula molecular |
C49H82N16O11S3 |
|---|---|
Peso molecular |
1167.5 g/mol |
Nombre IUPAC |
(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide |
InChI |
InChI=1S/C49H82N16O11S3/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58)/t32-,33-,34-,35-,36-,37-,40-/m0/s1 |
Clave InChI |
GCICFXMYTKDVNK-ROOPJIIGSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
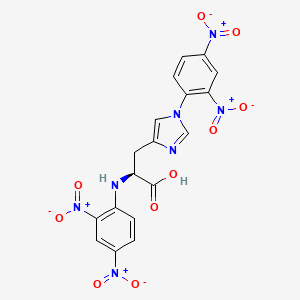
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
